Benzenecarbodithioic acid, 2-fluoro-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarbodithioic acid, 2-fluoro-, methyl ester is an organic compound with the molecular formula C8H7FOS2 It is a derivative of benzenecarbodithioic acid, where the hydrogen atom on the carboxyl group is replaced by a methyl group, and a fluorine atom is substituted at the ortho position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenecarbodithioic acid, 2-fluoro-, methyl ester typically involves the reaction of 2-fluorobenzenethiol with carbon disulfide and methyl iodide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetone. The reaction proceeds through the formation of an intermediate dithiocarbamate, which is then methylated to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Benzenecarbodithioic acid, 2-fluoro-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or disulfides.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted benzenecarbodithioic acid derivatives.
Scientific Research Applications
Benzenecarbodithioic acid, 2-fluoro-, methyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzenecarbodithioic acid, 2-fluoro-, methyl ester involves its interaction with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the dithiocarbamate group, which can donate electron density to form new bonds. The fluorine atom on the benzene ring also influences the compound’s reactivity by altering the electronic properties of the aromatic system.
Comparison with Similar Compounds
Similar Compounds
Benzenecarbodithioic acid, methyl ester: Lacks the fluorine substitution, resulting in different reactivity and properties.
Benzenecarbodithioic acid, 4-fluoro-, methyl ester: The fluorine atom is at the para position, leading to variations in chemical behavior.
Benzenecarbodithioic acid, 2-chloro-, methyl ester: Substitution with chlorine instead of fluorine affects the compound’s reactivity and applications.
Uniqueness
Benzenecarbodithioic acid, 2-fluoro-, methyl ester is unique due to the specific positioning of the fluorine atom, which significantly influences its chemical properties and reactivity. This makes it a valuable compound for targeted applications in synthesis and research.
Properties
CAS No. |
114260-11-6 |
---|---|
Molecular Formula |
C8H7FS2 |
Molecular Weight |
186.3 g/mol |
IUPAC Name |
methyl 2-fluorobenzenecarbodithioate |
InChI |
InChI=1S/C8H7FS2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3 |
InChI Key |
BHPLCOIEFKQVGP-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)C1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.